ETHYL 3-[METHYL(PHENYL)AMINO]PROPANOATE
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Overview
Description
ETHYL 3-[METHYL(PHENYL)AMINO]PROPANOATE is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is also known by other names such as ethyl 3-(N-methylanilino)propanoate and ethyl 3-methyl phenyl amino propanoate . This compound is typically used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of ETHYL 3-[METHYL(PHENYL)AMINO]PROPANOATE can be achieved through various synthetic routes. One common method involves the reaction of N-methylaniline with ethyl acrylate under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
ETHYL 3-[METHYL(PHENYL)AMINO]PROPANOATE undergoes several types of chemical reactions, including:
Scientific Research Applications
ETHYL 3-[METHYL(PHENYL)AMINO]PROPANOATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 3-[METHYL(PHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways . The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes .
Comparison with Similar Compounds
ETHYL 3-[METHYL(PHENYL)AMINO]PROPANOATE can be compared with other similar compounds such as:
N-Methyl-N-phenyl-beta-alanine methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
N-Methyl-N-phenyl-beta-alanine: The parent compound without the ester group, which exhibits different reactivity and applications.
Ethyl 3-methyl phenyl amino propanoate: Another name for the same compound, highlighting its structural similarity.
These comparisons highlight the unique properties of this compound, particularly its ester group, which influences its reactivity and applications.
Properties
IUPAC Name |
ethyl 3-(N-methylanilino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)9-10-13(2)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGKCEWLNGHFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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